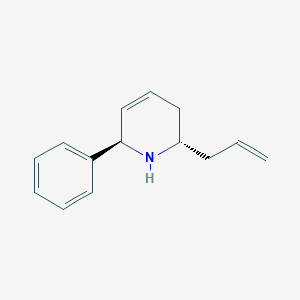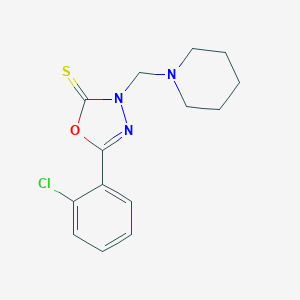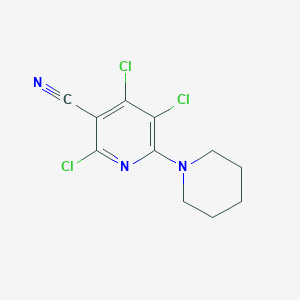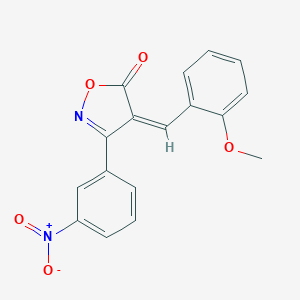
2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its tetrahydropyridine ring structure, which is substituted with an allyl group at the 2-position and a phenyl group at the 6-position. The stereochemistry of the compound is defined by the (2S,6S) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydropyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as a 2,6-diene, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding saturated tetrahydropyridine derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes, depending on the specific reaction conditions.
Reduction: Saturated tetrahydropyridine derivatives.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in studies of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals and as a building block for specialty materials.
Mécanisme D'action
The mechanism of action of 2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. For example, in medicinal applications, the compound may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine: The enantiomer of the compound, with opposite stereochemistry.
(2S,6S)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine: A similar compound with a methyl group instead of a phenyl group at the 6-position.
(2S,6S)-2-allyl-6-phenyl-1,2,3,4-tetrahydropyridine: A structural isomer with a different degree of saturation in the pyridine ring.
Uniqueness
2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine is unique due to its specific stereochemistry and the presence of both allyl and phenyl substituents. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H17N |
|---|---|
Poids moléculaire |
199.29g/mol |
Nom IUPAC |
(2S,6R)-6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2/t13-,14+/m0/s1 |
Clé InChI |
XEDAFXCBQWHDQW-UONOGXRCSA-N |
SMILES |
C=CCC1CC=CC(N1)C2=CC=CC=C2 |
SMILES isomérique |
C=CC[C@H]1CC=C[C@@H](N1)C2=CC=CC=C2 |
SMILES canonique |
C=CCC1CC=CC(N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-nitrophenyl}-4-[4-(methylanilino)benzylidene]-5(4H)-isoxazolone](/img/structure/B391816.png)

![{3,7-Bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}{3-nitrophenyl}methanone](/img/structure/B391819.png)


![2-[(4-chlorophenyl)carbonyl]-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine](/img/structure/B391824.png)
![2-[(2-Hydroxy-3-morpholin-4-ylpropyl)sulfanyl]-4-(4-methylphenyl)-6-phenylnicotinonitrile](/img/structure/B391825.png)
![2-{[3-(Butylsulfanyl)-2-hydroxypropyl]sulfanyl}-4-(4-methylphenyl)-6-phenylnicotinonitrile](/img/structure/B391826.png)
![2-(3,4-dimethoxyphenyl)-1-(4-ethylbenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391827.png)
![1-(4-Bromophenyl)-4-[(2,6-dimethylphenyl)imino]-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391829.png)
![2-{[2-Hydroxy-3-(octylsulfonyl)propyl]sulfanyl}-4-(4-methylphenyl)-6-phenylnicotinonitrile](/img/structure/B391832.png)
![3,4-dimethoxy-N'-{[5-(4-morpholinyl)-2-furyl]methylene}benzohydrazide](/img/structure/B391833.png)

![3-(1,3-Benzodioxol-5-yl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B391836.png)
